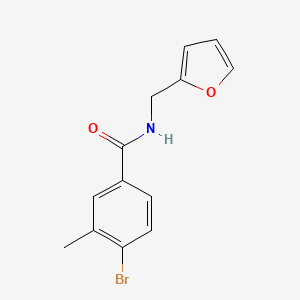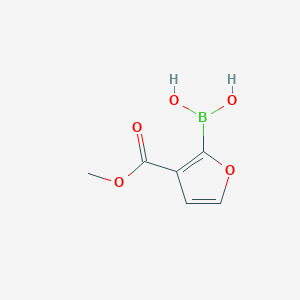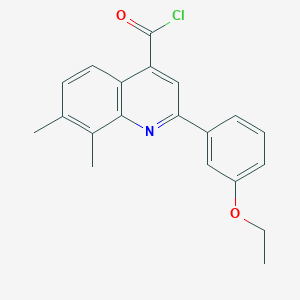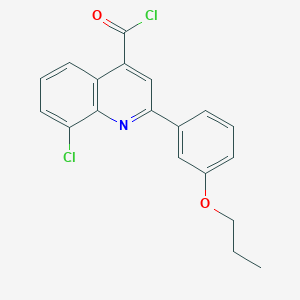
3-M-Tolyl-isoxazole-5-carbaldehyde
Übersicht
Beschreibung
“3-M-Tolyl-isoxazole-5-carbaldehyde” is a chemical compound with the CAS Number: 885273-54-1 . It has a molecular weight of 187.2 and its IUPAC name is 3-(3-methylphenyl)-5-isoxazolecarbaldehyde . The compound is typically in the form of a white solid .
Molecular Structure Analysis
The molecular structure of “3-M-Tolyl-isoxazole-5-carbaldehyde” can be represented by the InChI code: 1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-M-Tolyl-isoxazole-5-carbaldehyde” is a white solid . Its molecular formula is C11H9NO2 and it has a molecular weight of 187.2 .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Conversion to Isoxazolyl-1,4-Dihydropyridines
Isoxazoles, including derivatives like 3-M-Tolyl-isoxazole-5-carbaldehyde, serve as crucial building blocks for constructing more complex systems, including natural products and pharmaceutical compounds. Research by Mirzaei et al. (2003) highlights an efficient method for the synthesis of isoxazole carbaldehydes and their subsequent conversion to isoxazolyl-1,4-dihydropyridines. This process is significant due to the improved yields and the use of BaMnO4 as a mild, efficient, and hazard-free reagent for selective oxidation, presenting a potential pathway for the development of new drugs and materials (Mirzaei, Bavili-Tabrizi, Hashemi-Gohare, Zare-Neirizi, & Edjlali, 2003).
Anti-Cancer Activity and Molecular Modeling
The synthesis of isoxazole derivatives and their bioactivity represent another key area of research. For instance, Reddy and Reddy (2020) prepared a series of 3-methyl-4-((1-methyl-1H-indol-3-yl) methylene)isoxazol-5(4H)-ones, exhibiting potential anti-cancer activity against liver cancer, demonstrating the significant role of isoxazole derivatives in medicinal chemistry and drug design (Reddy & Reddy, 2020).
Development of Fluorine-Containing Derivatives
The research by Petkevich et al. (2018) on the synthesis of fluorine-containing derivatives of 5-arylisoxazoles showcases the application of isoxazole derivatives in creating compounds with enhanced properties, such as increased bioactivity or stability, potentially useful in pharmaceuticals and agrochemicals (Petkevich, Dikusar, Kletskov, Rozenzveig, Levkovskaya, Kurman, Zolotar’, & Potkin, 2018).
Cascade Formation and Novel Synthesis Methods
Burkhard, Tchitchanov, and Carreira (2011) demonstrated a novel approach to synthesizing 3-substituted isoxazoles-4-carbaldehydes from the condensation reaction of nitroalkanes with 3-oxetanone, illustrating the versatility of isoxazole derivatives in synthesizing underrepresented structures for drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-6-10(7-13)14-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQBKEWQAXECRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679987 | |
| Record name | 3-(3-Methylphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-M-Tolyl-isoxazole-5-carbaldehyde | |
CAS RN |
885273-54-1 | |
| Record name | 3-(3-Methylphenyl)-5-isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



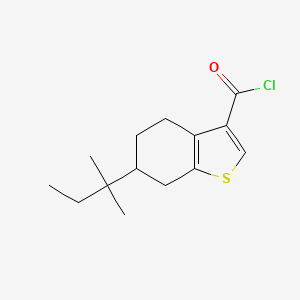
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)
